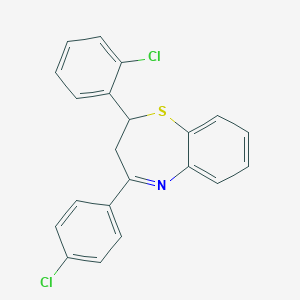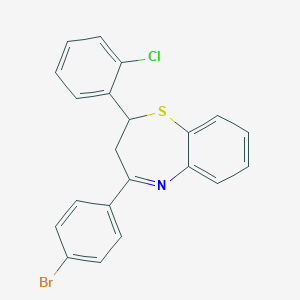![molecular formula C20H18ClN3O B304685 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline, commonly known as CMQ, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its various therapeutic applications. CMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory.
作用機序
CMQ acts as a non-competitive antagonist of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor, which is a ligand-gated ion channel involved in synaptic plasticity and learning and memory. CMQ binds to the receptor's ion channel pore, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
CMQ has been shown to modulate various biochemical and physiological processes in the brain. CMQ reduces the production of reactive oxygen species and inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. CMQ also modulates the activity of various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
CMQ has several advantages for lab experiments, such as its high potency and selectivity for the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor. However, CMQ also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, CMQ can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CMQ. One area of research is the development of more potent and selective 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor antagonists based on the structure of CMQ. Another area of research is the investigation of the potential therapeutic applications of CMQ in other neurological disorders, such as traumatic brain injury and stroke. Moreover, the use of CMQ as a tool to study the role of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor in synaptic plasticity and learning and memory is also an area of interest.
合成法
The synthesis of CMQ involves the condensation reaction between 4-chlorobenzaldehyde and 4-morpholinyl-1,2-diamine followed by cyclization with acetic acid. The final product is obtained through purification and recrystallization. The purity of the synthesized CMQ can be determined by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CMQ has been extensively investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and depression. CMQ has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress-induced cell death. Moreover, CMQ has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CMQ has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
製品名 |
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline |
|---|---|
分子式 |
C20H18ClN3O |
分子量 |
351.8 g/mol |
IUPAC名 |
4-[3-[(E)-2-(4-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-5-15(6-9-16)7-10-19-20(24-11-13-25-14-12-24)23-18-4-2-1-3-17(18)22-19/h1-10H,11-14H2/b10-7+ |
InChIキー |
IETXOCNXMZDFCB-JXMROGBWSA-N |
異性体SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
正規SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)